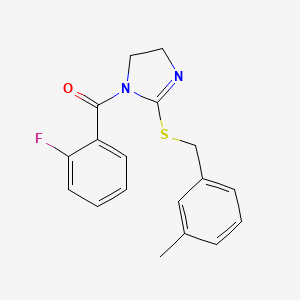

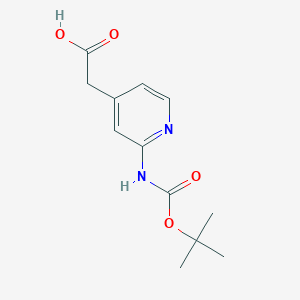

(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For example, a compound with a somewhat similar structure, "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone," was synthesized by condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and then cyclisation with hydrazine hydrate (Tang & Fu, 2018).

Molecular Structure Analysis

The molecular structure of related compounds is typically characterized by X-ray crystallography. The detailed molecular structure provides essential information on the arrangement of atoms, which is crucial for understanding the compound's chemical behavior and interaction with biological targets. For instance, the crystal structure of another related compound, "(4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone," was reported, showcasing the significance of thiophene as a core structure in medicinal chemistry (Nagaraju et al., 2018).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are often explored through various organic reactions, including nucleophilic substitutions and electrophilic additions. These reactions can modify the compound, introducing new functional groups or changing its chemical behavior. A study on a similar compound highlighted an efficient synthetic route involving a Friedel-Crafts reaction followed by DMSO mediated α-oxidation (Zhou et al., 2009).

科学的研究の応用

Heterocyclic Compounds in Pharmaceuticals

Heterocyclic compounds, especially those containing thiophene rings and imidazole units, have shown a wide range of biological activities. They serve as key entities in developing drugs with antibacterial, antifungal, antiviral, and anticancer properties. For example, substituted thiophenes and imidazoles have been reported to possess distinct antitumor activities against various cancer cell lines, indicating their potential in cancer therapy research (Tang & Fu, 2018).

Material Science Applications

In material science, polymeric thiophenes have been utilized in organic electronics, including thin-film transistors and solar cells, due to their unique electronic properties. These materials have been synthesized and characterized for their potential in creating efficient, low-cost organic electronic devices (Woydziak, Fu, & Peterson, 2012).

Organic Synthesis and Catalyst Development

Research has also focused on developing new synthetic methodologies for heterocyclic compounds, leveraging catalyst- and solvent-free conditions, which are crucial for the greener synthesis of pharmaceutical intermediates. For instance, a microwave-assisted Fries rearrangement has been employed to synthesize complex heterocyclic amides efficiently (Moreno-Fuquen et al., 2019).

Fluorescence and Photostability Enhancement

Fluorophores, especially fluorinated ones, have improved photostability and spectroscopic properties. Fluorination has been shown to substantially enhance these properties, facilitating the development of novel fluorophores with potential applications in bioimaging and sensors (Volpi et al., 2017).

Anticonvulsant Agents

Compounds structurally similar to "(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" have been explored for their potential as anticonvulsant agents. Such studies have led to the synthesis of novel derivatives that showed promising results in preclinical models, suggesting the utility of this chemical framework in developing new treatments for neurological disorders (Malik & Khan, 2014).

特性

IUPAC Name |

(2-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS/c1-13-5-4-6-14(11-13)12-23-18-20-9-10-21(18)17(22)15-7-2-3-8-16(15)19/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLFXNPLNACPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-fluorophenyl)(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-Methyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B2488473.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

![(4-(methylsulfonyl)piperazin-1-yl)(1-phenyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2488483.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)

![6-(Iodomethyl)hexahydrofuro[3,4-b]furan](/img/structure/B2488491.png)